molecular formula C11H14N2S B15323352 4-(Pyrrolidin-1-yl)benzene-1-carbothioamide

4-(Pyrrolidin-1-yl)benzene-1-carbothioamide

Cat. No.: B15323352
M. Wt: 206.31 g/mol
InChI Key: WFFNXOCVGQVAJR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzene-1-carbothioamide is an organic compound with the molecular formula C11H14N2S It features a pyrrolidine ring attached to a benzene ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-bromobenzene-1-carbothioamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Pyrrolidin-1-yl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)benzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring may enhance binding affinity and selectivity, while the carbothioamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Pyrrolidin-1-yl)benzene-1-carboxamide
  • 4-(Pyrrolidin-1-yl)benzene-1-sulfonamide

Uniqueness

4-(Pyrrolidin-1-yl)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-pyrrolidin-1-ylbenzenecarbothioamide

InChI

InChI=1S/C11H14N2S/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14)

InChI Key

WFFNXOCVGQVAJR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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